molecular formula C17H13ClN2O3 B2527835 1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 790725-79-0

1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

Cat. No. B2527835
CAS RN: 790725-79-0
M. Wt: 328.75
InChI Key: XWRHQDCSYNDPNC-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structure in various biologically active natural medicines and synthetic chemical raw materials . Pyrazole is another organic compound with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Benzofuran and its derivatives have been found to have a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzene ring fused with a furan ring . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including our target molecule, have demonstrated potent anti-tumor effects. Researchers have investigated their ability to inhibit cancer cell growth and induce apoptosis. The compound’s unique structure may interfere with key cellular processes, making it a potential candidate for cancer therapy .

Antibacterial Properties

Studies have explored the antibacterial activity of benzofuran derivatives. These compounds exhibit promising effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Benzofuran-3-ethyl alcohol could be harnessed for developing novel antibiotics .

Antioxidant Potential

The compound’s antioxidant properties make it valuable in combating oxidative stress. Antioxidants play a crucial role in maintaining cellular health by neutralizing harmful free radicals. Benzofuran-3-ethyl alcohol may contribute to oxidative stress management .

Anti-Viral Applications

Researchers have identified benzofuran derivatives with anti-viral activity. Our compound, in particular, shows promise against hepatitis C virus (HCV). It could serve as a potential therapeutic agent for HCV infection .

Synthetic Chemistry

Benzofuran-3-ethyl alcohol serves as a building block in synthetic chemistry. Novel methods for constructing benzofuran rings have been developed, including free radical cyclization cascades and proton quantum tunneling. These approaches enable the synthesis of complex polycyclic benzofuran compounds .

Drug Lead Compound

Due to its diverse biological activities, benzofuran-3-ethyl alcohol is considered a natural drug lead compound. Researchers continue to explore its potential applications in drug development, especially in the context of novel scaffold compounds and therapeutic agents .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities . Future research in this area may focus on developing new therapeutic agents that leverage the unique structural features and biological activities of benzofuran .

properties

IUPAC Name

1-[5-(1-benzofuran-2-yl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-10-17(21)20-13(15-6-3-7-22-15)9-12(19-20)16-8-11-4-1-2-5-14(11)23-16/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRHQDCSYNDPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC3=CC=CC=C3O2)C(=O)CCl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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